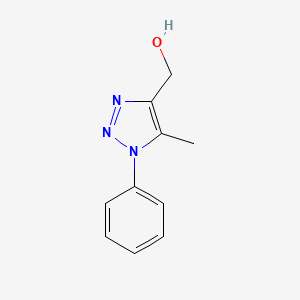

(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol

Description

(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol is a triazole-derived compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a hydroxymethyl (-CH₂OH) group at position 3. This structure positions it as a versatile intermediate in medicinal and synthetic chemistry. Triazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The methanol group at position 4 enhances solubility and provides a reactive site for further functionalization, making this compound a critical precursor for synthesizing bioactive heterocycles .

Propriétés

IUPAC Name |

(5-methyl-1-phenyltriazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-10(7-14)11-12-13(8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDIMIDEJWWQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the click reaction between an azide and an alkyne, leading to the formation of the triazole ring . The reaction conditions typically involve the use of copper(I) catalysts and can be carried out in aqueous or organic solvents. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. A study demonstrated that derivatives of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol showed significant activity against various bacterial strains. The mechanism is believed to involve the inhibition of specific enzymes that are crucial for microbial survival .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For example, a synthesized derivative demonstrated cytotoxic effects against human breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects

Recent findings suggest that (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol may also possess neuroprotective properties. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal damage and improved cognitive function. This effect is attributed to its ability to modulate oxidative stress and inflammation in neural tissues .

Agricultural Applications

Fungicides

The triazole ring is known for its fungicidal properties. Studies have shown that (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol can effectively inhibit the growth of various plant pathogens, making it a candidate for developing new agricultural fungicides. Field trials demonstrated significant reductions in fungal infections in crops treated with this compound .

Plant Growth Regulators

In addition to its antifungal activity, this compound has been explored as a plant growth regulator. Research indicates that it can enhance seed germination and improve root development in several plant species. The application of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has led to increased biomass and yield in treated plants compared to controls .

Materials Science

Polymer Chemistry

The incorporation of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol into polymer matrices has been studied for improving material properties. Its presence enhances thermal stability and mechanical strength in polymer composites. This has implications for developing advanced materials suitable for high-performance applications .

Nanotechnology

In nanotechnology, this compound has been utilized as a stabilizing agent for nanoparticles. Its ability to form stable complexes with metal ions allows for the synthesis of nanoparticles with controlled sizes and shapes. These nanoparticles have applications in drug delivery systems and catalysis .

Data Summary

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Significant activity against various bacterial strains |

| Anticancer Compounds | Induced apoptosis in cancer cells | |

| Neuroprotective Agents | Reduced neuronal damage in animal models | |

| Agricultural Science | Fungicides | Effective against plant pathogens |

| Plant Growth Regulators | Enhanced seed germination and root development | |

| Materials Science | Polymer Chemistry | Improved thermal stability and mechanical strength |

| Nanotechnology | Stabilizing agent for nanoparticles |

Mécanisme D'action

The mechanism of action of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Modifications to the triazole scaffold significantly influence physicochemical and biological properties. Key analogs include:

Halogen-Substituted Derivatives

- [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 133902-66-6): Substituents: 4-chlorophenyl at position 1, methanol at position 4. Impact: The electron-withdrawing chlorine atom enhances stability and may improve binding to biological targets via halogen bonding .

- [1-(2,3-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1504754-13-5): Substituents: 2,3-difluorophenyl at position 1.

Alkyl/Aryl Modifications

- 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one (10): Substituents: 4-methylphenyl at position 1, phenoxyacetyl group at position 4. Biological Activity: Demonstrated superior antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC = 2–4 µg/mL), outperforming ampicillin and vancomycin .

- (5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid: Substituents: Acetic acid (-CH₂COOH) replaces methanol. Reactivity: Participates in cyclocondensation reactions to form thiadiazole derivatives with antiproliferative effects .

Positional Isomers

- (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol: Substituents: Triazole exists in the 2H tautomeric form. Impact: Altered regiochemistry may affect hydrogen-bonding patterns and pharmacokinetic properties .

Physicochemical Properties

- Solubility: The methanol group enhances aqueous solubility compared to non-polar analogs like methyl esters (e.g., methyl 1-phenethyl-4-phenyl-1H-triazole-5-carboxylate) .

- Crystallography: Derivatives such as chalcone hybrids (e.g., C31H26N8O) crystallize in monoclinic systems (space group P2₁/c), with bond lengths and angles refined using SHELXL .

Key Research Findings

Antimicrobial Superiority: Compound 10, derived from the parent structure, shows 2–4x greater activity than clinical antibiotics, highlighting the importance of phenoxyacetyl substituents .

Synthetic Versatility: The methanol group facilitates diverse reactions (e.g., nucleophilic substitution, condensation), enabling rapid generation of libraries for high-throughput screening .

Activité Biologique

(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol is a compound characterized by its unique triazole structure, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 189.21 g/mol. Its structure features a triazole ring substituted with a methyl group and a phenyl group, along with a hydroxymethyl group, which may enhance its solubility and reactivity in biological systems .

Biological Activities

Recent studies indicate that compounds containing the triazole moiety exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol are still under investigation. However, preliminary data suggest the following potential activities:

Antibacterial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antibacterial effects. For instance, a study evaluated the antibacterial activity of several synthesized compounds related to (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. The results showed promising antibacterial activity comparable to standard drugs like streptomycin and neomycin .

| Compound | Pathogen Tested | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|---|

| 10b | E. coli | 15 | 100 |

| 10c | K. pneumoniae | 12 | 100 |

| 10d | S. dysenteriae | 14 | 100 |

Antifungal Activity

In vitro studies have also assessed the antifungal properties of related triazole compounds against various human pathogenic fungi. The compound demonstrated effective antifungal activity against several strains .

The mechanism of action for (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol is not fully elucidated; however, it is believed that the triazole ring facilitates interactions with biological macromolecules such as proteins involved in critical signaling pathways related to inflammation and cancer progression. Future studies employing molecular docking and spectroscopic methods are essential to clarify these interactions.

Synthesis Methods

The synthesis of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol typically involves azide–alkyne cycloaddition reactions or other coupling methods. A common synthetic route includes the reaction between phenyl azide and propargyl alcohol under heat conditions .

Case Studies

Several case studies have highlighted the potential applications of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol:

- Antibacterial Screening : A series of novel derivatives were synthesized and screened for antibacterial activity against multiple pathogens. The results indicated that compounds containing specific substituents on the phenyl ring exhibited enhanced activity.

- Antifungal Evaluation : Compounds derived from triazole structures were evaluated for their antifungal properties against strains like Candida albicans, revealing significant efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol, and how are intermediates validated?

- Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 4-azido-6-methoxy-2-methylquinoline reacts with propargyl alcohol to form triazole intermediates . Post-synthesis, intermediates like [1-(5-methyl-1-aryl-1H-triazol-4-yl)ethanones] are oxidized to aldehydes using Jones reagent (CrO₃/H₂SO₄), followed by reduction with NaBH₄ to yield the methanol derivative . Validation involves ¹H/¹³C-NMR , IR spectroscopy , and mass spectrometry to confirm functional groups and molecular weight .

Q. How is the compound characterized structurally and spectroscopically?

- Answer :

- Spectroscopy :

- ¹H-NMR : Peaks at δ 2.4–2.6 ppm (methyl group), δ 7.2–7.8 ppm (aromatic protons), and δ 4.5–5.0 ppm (methanol -OH, exchangeable).

- IR : Stretching vibrations at ~3200 cm⁻¹ (O-H), ~1600 cm⁻¹ (C=N triazole), and ~1500 cm⁻¹ (C=C aromatic).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths (e.g., C-N triazole bonds: ~1.31 Å) and angles .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved experimentally?

- Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). For example, tubulin polymerization inhibition (IC₅₀ ~2.5 μM in BT-474 cells ) versus antimicrobial activity (MIC ~8–16 μg/mL ) suggests target specificity. Resolve via:

- Dose-response assays across multiple cell lines.

- Mechanistic studies : Fluorescence polarization assays for tubulin binding vs. bacterial membrane disruption assays.

- Structural analogs : Compare substituent effects (e.g., phenyl vs. benzyl groups) on activity .

Q. What computational strategies model the compound’s interactions with biological targets?

- Answer :

- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity .

- Molecular docking : Simulates binding to tubulin’s colchicine site (PDB ID: 1SA0) using AutoDock Vina, revealing hydrogen bonds with β-tubulin residues (e.g., Val238, Lys254) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How is SHELX employed to refine the crystal structure of derivatives, and what challenges arise?

- Answer :

- Data Processing : Integrate diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) using SHELXS for structure solution and SHELXL for refinement .

- Challenges :

- Disorder : Methyl/phenyl groups may require PART commands for split positions.

- Twinned Data : Use TWIN/BASF commands for high R-factor cases .

- Validation : Check R₁/wR₂ (<5%), and residual electron density (<0.5 eÅ⁻³) .

Q. What strategies optimize multi-step synthesis for derivatives in structure-activity relationship (SAR) studies?

- Answer :

- Modular Design : Start with (5-methyl-1-phenyl-triazol-4-yl)methanol as a core. Introduce substituents via:

- Esterification : React with acyl chlorides to form ester derivatives.

- Mitsunobu Reaction : Convert -OH to ethers using DIAD/PPh₃ .

- Yield Optimization : Use microwave-assisted synthesis (e.g., 80°C, 30 min) to accelerate CuAAC steps .

- Purification : Employ flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.